molecular formula C9H9F4N B3081239 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine CAS No. 1098069-37-4

1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine

Cat. No. B3081239
CAS RN: 1098069-37-4
M. Wt: 207.17 g/mol
InChI Key: CYBTYBCFSPUKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine is a chemical compound with the molecular formula C9H9F4N . It is used in laboratory chemicals .

Scientific Research Applications

Use in FDA-Approved Drugs

The trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs . The presence of fluorine or fluorine-containing functional groups in these compounds often results in numerous pharmacological activities . Therefore, “1-(3-Fluoro-5-(trifluoromethyl)phenyl)ethanamine” could potentially be used in the development of new drugs.

Use in Painkillers

“®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine” is a key chiral intermediate in the production of selective tetrodotoxin-sensitive blockers, which are used as painkillers . A bienzyme cascade system with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system has been used to efficiently synthesize this compound .

Use in Chemical Derivatization

“3,5-Bis(trifluoromethyl)phenyl isocyanate”, a derivative of “1-(3-Fluoro-5-(trifluoromethyl)phenyl)ethanamine”, is used in the chemical derivatization of amino-functionalized model surfaces .

Use in the Preparation of Arylaminothiocarbonylpyridinium Zwitterionic Salts

“3,5-Bis(trifluoromethyl)phenyl isocyanate” is also used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts via an exothermic reaction with 4-pyrrolidinopyridine .

Use in the Production of Selinexor

The mechanism for producing selinexor, an anticancer drug, begins with “3,5-bis(trifluoromethyl)benzonitrile”, a derivative of "1-(3-Fluoro-5-(trifluoromethyl)phenyl)ethanamine" .

Use in the Development of Oxygen Control Proposals

“(S)-3,5-BTPE”, a derivative of “1-(3-Fluoro-5-(trifluoromethyl)phenyl)ethanamine”, has been used in the development of oxygen control proposals .

Safety and Hazards

The safety data sheet for a similar compound, 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed or in contact with skin, causes skin and eye irritation, may cause an allergic skin reaction, is toxic if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Mechanism of Action

Target of Action

The compound “1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine” is a synthetic molecule with potential therapeutic applications. Its primary target is Polo-like kinase 4 (PLK4), a serine/threonine protein kinase involved in regulating cell mitosis and centriole duplication . PLK4 has emerged as a therapeutic target for treating multiple cancers .

Mode of Action

It is believed to interact with its target, plk4, leading to changes in cell mitosis and centriole duplication . This interaction could potentially inhibit the proliferation of cancer cells, making it a promising candidate for anti-cancer therapies.

Biochemical Pathways

The compound likely affects the biochemical pathways associated with cell mitosis and centriole duplication, given its interaction with PLK4 . The downstream effects of this interaction could include the inhibition of cancer cell proliferation and the induction of cell death, although more research is needed to confirm these effects.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its interaction with PLK4. By targeting this kinase, the compound could potentially inhibit cancer cell proliferation and induce cell death . .

Action Environment

The action, efficacy, and stability of “1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine” could be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature and pH Additionally, the compound’s efficacy could be influenced by the presence of other molecules or drugs within the body

properties

IUPAC Name

1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBTYBCFSPUKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)F)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801206869
Record name 3-Fluoro-α-methyl-5-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801206869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1098069-37-4
Record name 3-Fluoro-α-methyl-5-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1098069-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-α-methyl-5-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801206869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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